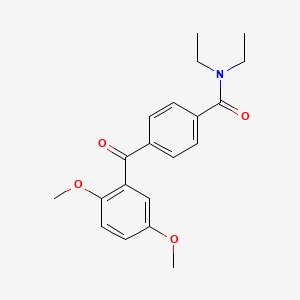
2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide, also known as DPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPAA is a pyridine-based compound that has been synthesized using various methods, and its mechanism of action has been investigated in detail.
Mecanismo De Acción
2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has been shown to bind to the C1 domain of PKC, which is responsible for the activation of the enzyme. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide inhibits the activity of PKC by preventing its translocation to the plasma membrane, where it is activated by various signals. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide also competes with other ligands that bind to the C1 domain of PKC, such as diacylglycerol (DAG) and phorbol esters, which are commonly used as PKC activators.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has been shown to inhibit the activity of various isoforms of PKC, including PKCα, PKCβ, PKCδ, and PKCε. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has also been shown to inhibit the growth of cancer cells and to induce apoptosis in various cell types. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has been shown to have minimal toxicity in vitro, making it a promising tool for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has several advantages for lab experiments, including its high potency and selectivity for PKC, its low toxicity, and its ability to inhibit the activity of various PKC isoforms. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential to interact with other proteins and enzymes.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide, including the development of more potent and selective PKC inhibitors, the investigation of the role of PKC in various diseases, and the identification of new targets for 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide and other PKC inhibitors. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide may also have potential applications in drug discovery and development, as well as in the study of other signaling pathways and cellular processes. Further research is needed to fully understand the mechanism of action of 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide and its potential applications in scientific research.
Métodos De Síntesis
2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide can be synthesized using different methods, including the reaction of 2-bromo-N-2-pyridinylacetamide with 3,4-dimethylphenol in the presence of a base, or the reaction of 2-chloro-N-2-pyridinylacetamide with 3,4-dimethylphenol in the presence of a palladium catalyst. The yield and purity of 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide can be improved by using different solvents, reaction conditions, and purification methods.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has shown potential for various scientific research applications, including the development of new drugs and therapies for various diseases, the study of protein-protein interactions, and the investigation of cellular signaling pathways. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has been used as a tool to study the function of the protein kinase C (PKC) family, which plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has also been used to study the interaction between PKC and other proteins, such as the scaffold protein RACK1, and to investigate the role of PKC in cancer and other diseases.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-6-7-13(9-12(11)2)19-10-15(18)17-14-5-3-4-8-16-14/h3-9H,10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZNPVLLQCQGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-pyridin-2-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-adamantyl)-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5703387.png)
![ethyl 4-[(2-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5703389.png)

![[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5703398.png)

![2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703412.png)

![N-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5703425.png)

![N-[3,5-bis(trifluoromethyl)phenyl]butanamide](/img/structure/B5703450.png)

![N-(2-fluorophenyl)-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5703473.png)

